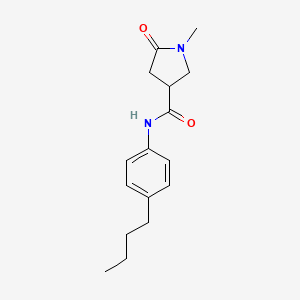
N-(4-butylphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-butylphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide, also known as BPC-157, is a synthetic peptide with a molecular weight of 1419.5355 g/mol. BPC-157 is derived from a naturally occurring protein in the stomach called Body Protection Compound. It has been found to have a wide range of beneficial effects on the body, including promoting healing, reducing inflammation, and improving overall health.
Mécanisme D'action
The exact mechanism of action of N-(4-butylphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide is not fully understood, but it is thought to work by promoting the production of growth factors and cytokines, which are involved in the healing process. This compound has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects on the body. It has been shown to promote the growth of new blood vessels, which can help to improve circulation and promote healing. This compound has also been found to reduce inflammation and protect against oxidative stress, which can help to prevent damage to cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-butylphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide for lab experiments is its ability to promote healing and tissue repair. This makes it a valuable tool for studying the effects of various treatments on wound healing and tissue repair. However, one limitation of this compound is that it can be difficult to work with due to its complex structure and high molecular weight.
Orientations Futures
There are many potential future directions for research on N-(4-butylphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide. Some areas that could be explored include its potential use as a treatment for inflammatory bowel disease, its effects on bone healing, and its ability to promote the growth of new blood vessels. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or safety concerns.
Méthodes De Synthèse
N-(4-butylphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide is synthesized using solid-phase peptide synthesis, a technique commonly used in the production of peptides. The process involves the stepwise addition of amino acids to a growing peptide chain. The resulting peptide is then purified using high-performance liquid chromatography (HPLC) to obtain a pure compound.
Applications De Recherche Scientifique
N-(4-butylphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide has been the subject of numerous scientific studies, which have investigated its potential therapeutic applications. Some of the areas where this compound has shown promise include wound healing, tissue repair, and the treatment of inflammatory bowel disease.
Propriétés
IUPAC Name |
N-(4-butylphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-3-4-5-12-6-8-14(9-7-12)17-16(20)13-10-15(19)18(2)11-13/h6-9,13H,3-5,10-11H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGROUCYTARRKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

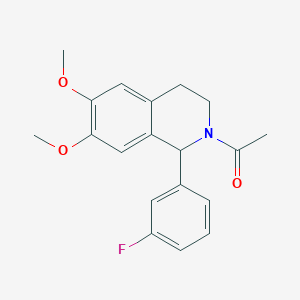
![5-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5433270.png)

![N,3-dimethyl-N-[(5-methyl-2-furyl)methyl]-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5433280.png)
![1-(ethylsulfonyl)-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-3-piperidinecarboxamide](/img/structure/B5433283.png)
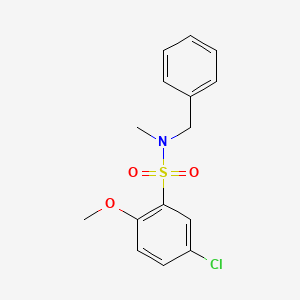
![4-chloro-1-methyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B5433300.png)
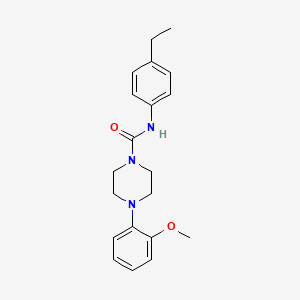
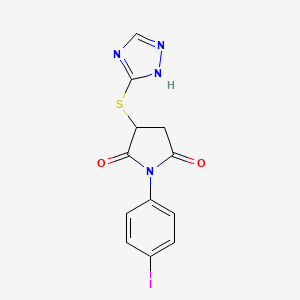
![5-(4-methylbenzylidene)-3-[4-oxo-4-(4-phenyl-1-piperazinyl)butyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5433318.png)

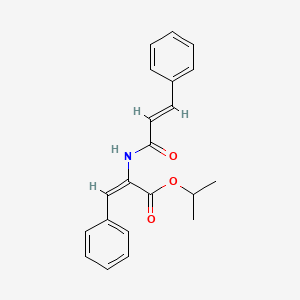
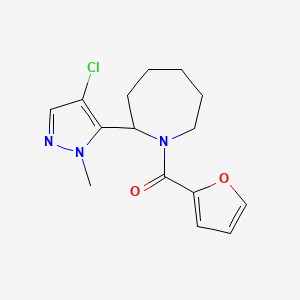
![1-(2,3-dimethylphenyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B5433361.png)